Product packaging for Quadrosilan(Cat. No.:CAS No. 30026-85-8)

Quadrosilan

Cat. No.: B3415684
CAS No.: 30026-85-8
M. Wt: 420.8 g/mol
InChI Key: ZTQZMPQJXABFNC-UHFFFAOYSA-N
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Description

Quadrosilan, also known historically by the brand name Cisobitan, is a synthetic organosilicon compound with significant research applications due to its nonsteroidal estrogenic activity . Developed in the 1970s, it was investigated as an antigonadotropic agent for the treatment of advanced prostate cancer, functioning by suppressing tumor growth through its hormonal activity . Its estrogenic activity is considered equivalent to that of estradiol, which allows it to effectively suppress androgenic pathways in research models . This mechanism is of particular interest in studying the complex dual roles of estrogen receptors (ERα and ERβ) in prostate carcinogenesis, a active area of oncological research . As a research chemical, this compound serves as a valuable tool for exploring the historical context and evolution of endocrine therapy in oncology. It is also relevant for modern investigations into the mechanisms of estrogen action and the development of novel anti-cancer agents . Researchers should note that its biological activity can produce feminizing effects, such as gynecomastia, as observed in clinical studies, which is an important consideration for in vivo research design . This product is provided "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O4Si4 B3415684 Quadrosilan CAS No. 30026-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZMPQJXABFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063546, DTXSID601015701
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane
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Record name 2,6-Diphenylhexamethylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, hexamethyldiphenyl-
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Record name Quadrosilan [INN:BAN]
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Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS-
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Chemical and Physical Properties of Quadrosilan

Quadrosilan possesses a unique set of chemical and physical characteristics derived from its organosilicon and cyclotetrasiloxane nature. These properties dictate its behavior and potential applications.

Table 1: Key Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane ontosight.aiaccessengineeringlibrary.com
Synonyms Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane ontosight.aiaccessengineeringlibrary.com
CAS Number 4657-20-9, 33204-76-1 ontosight.ai
Molecular Formula C₁₈H₂₈O₄Si₄ ontosight.aiaccessengineeringlibrary.com
Molecular Weight 420.758 g/mol (approx.)
Appearance Solid powder ontosight.ai
Solubility Lipid-soluble vulcanchem.com
Stability (Shipping) Stable enough for a few weeks during ordinary shipping and customs. ontosight.ai
Storage Conditions Dry, dark, at 0–4 °C for short term (days to weeks) or -20 °C for long term (months to years). ontosight.ai

Note: Properties such as melting point, boiling point, density, and refractive index were found in sources that were either excluded or had conflicting data, and are therefore not included here.

Theoretical and Computational Chemistry of Quadrosilan

Quantum Chemical Investigations of Electronic Structure and Bonding in Cyclotetrasiloxanes

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are fundamental to dissecting the electronic structure and bonding characteristics of molecules like Quadrosilan. Studies on simpler, representative cyclotetrasiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), provide a basis for understanding the core siloxane ring system's electronic architecture.

Table 3.1.1: Key Electronic Structure and Bonding Parameters from Computational Studies on Cyclic Siloxanes

Parameter / PropertyValue / DescriptionComputational Method / Basis SetReference
Si-O Bond Length (POSS cages)1.619–1.670 ÅAb initio analyses aip.orgaip.org
Si-O-Si Angle (4-membered rings)~142.3° (average)Ab initio calculations (STO-3G) researchgate.net
Conformation Stability (D₄)D₄h structure identified as minimumHF / MP2 with 6-31G* and 6-311G(d,p) basis sets capes.gov.br
Si-O-Si Angle InfluenceTunes basicity and hydrogen bonding potentialAb initio quantum-mechanical study researchgate.net

Molecular Dynamics Simulations of Conformational Behavior and Fluxionality

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules, including their conformational changes and fluxionality. These simulations track the motion of atoms over time, providing insights into energy landscapes, transition states, and molecular flexibility.

Table 3.2.1: Insights from Molecular Dynamics Simulations on Cyclic Siloxanes and Related Polymers

System / PhenomenonKey FindingSimulation Method / DetailsReference
Octamethylcyclotetrasiloxane (D4) CrystalConformational transition barrier (boat-saddle to chair): 0.07 kcal/mol (isolated); increased by crystal field.VASP, NVT ensemble, 15 ps trajectories mdpi.com
High-Phenyl PolysiloxanesPhenyl group interactions strengthen molecular forces, influencing conformational transitions.MD simulations nih.govresearchgate.net
Epoxidized-Methyl-Ethyl-Vinyl Silicone Elastomer (E-MEVQ)Predicted Tg: ~ -130 °C (agrees with DSC).MD simulations (specific volume, nonbond potential energy, etc.) acs.org
Ring Puckering in MonosaccharidesEmphasizes importance of accurate force fields for conformational analysis.All-atom explicit-solvent MD simulations, eABF method nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, plays a vital role in understanding the detailed mechanisms of reactions involving siloxanes, such as hydrolysis, condensation, and polymerization. These studies map out reaction pathways, identify transition states, and calculate activation energies.

Research into silane (B1218182) polymerization mechanisms suggests that the reaction proceeds via an SN1-Si mechanism in neutral and acidic media, whereas an SN2-Si mechanism is favored in alkaline conditions mdpi.comresearchgate.net. DFT investigations of silicon alkoxide hydrolysis and oligomerization indicate a concerted SN2 mechanism with a pentacoordinated silicon transition state under acidic conditions researchgate.net. The reaction mechanisms of siloxane exchange in vitrimer polymers have been elucidated using DFT and nudged elastic band calculations, showing good agreement with experimental data for specific siloxane molecules acs.org. Furthermore, computational studies have explored the atmospheric reactions of cyclic methylsiloxanes with hydroxyl radicals, calculating rate constants and activation energies acs.org. Hydrosilylation reactions involving cyclotetrasiloxanes, such as 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (H₄D), have also been computationally analyzed to understand structure-reactivity relationships, noting that these reactions can exhibit low yields (50-70%) and selectivity issues researchgate.net. The polymerization of cyclic siloxanes is also being modeled using neural networks, demonstrating the potential of machine learning in predicting reaction kinetics researchgate.netrevmaterialeplastice.ro.

Table 3.3.1: Reaction Mechanisms and Kinetics Studied Computationally for Siloxanes

Reaction Type / SystemMechanism / Kinetic ParameterComputational Method / DetailsReference
Silane Polymerization (Acidic/Neutral)SN1-Si mechanism favored over SN2-Si.Computational chemistry (DFT) mdpi.comresearchgate.net
Silane Polymerization (Alkaline)SN2-Si mechanism favored.Computational chemistry (DFT) mdpi.comresearchgate.net
Silicon Alkoxide Hydrolysis-Oligomerization (Acidic)Concerted SN2 mechanism with pentacoordinated-Si transition state.DFT researchgate.net
Siloxane Exchange in VitrimersDetailed catalytic efficacy and pathway elucidated.DFT, nudged elastic band calculations acs.org
OH Radical Reaction with Cyclic Methylsiloxanes (D₄-D₆)Rate constants and activation energies calculated.DFT acs.org
D₄/D₅/D₆ + OH Radical Rate Constants (298 K)D₄: 1.01 × 10⁻¹² cm³ mol⁻¹ s⁻¹; D₅: 1.55 × 10⁻¹² cm³ mol⁻¹ s⁻¹; D₆: 1.92 × 10⁻¹² cm³ mol⁻¹ s⁻¹Experimental data used in computational modeling acs.org
Hydrosilylation of H₄D with Allyl DerivativesStructure-reactivity relationships studied; low yields (50-70%) and selectivity issues noted.Computational study researchgate.net

Structure-Reactivity Relationship Studies through Theoretical Models

Understanding the correlation between molecular structure and chemical reactivity is paramount for predicting and controlling chemical processes. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often developed using computational methods, are essential tools in this domain.

QSPR models have been successfully applied to predict the flash points of organosilicon compounds, achieving robust fitting (R² ≈ 0.93) and predictive (Q² ≈ 0.89) capabilities researchgate.netresearchgate.net. These models utilize molecular descriptors derived from chemical structures to establish mathematical correlations with specific properties. Similarly, QSAR analyses correlate chemical structures with biological activity or chemical reactivity, forming the basis for predicting the behavior of novel compounds wikipedia.orgnih.govtaylorfrancis.commdpi.com. For instance, studies on photosensitizer activity have yielded QSAR models with predictive correlation coefficients (R² prediction) of up to 0.52 for external test sets mdpi.com. In the context of siloxanes, the reactivity of the siloxane linkage can be modulated by altering the Si-O-Si bond angle, which influences the molecule's basicity researchgate.net. The structural features of POSS cages, such as the size of the cage and the nature of substituents, also impact their electronic properties and, consequently, their reactivity aip.orgaip.org.

Table 3.4.1: Performance of QSPR/QSAR Models for Organosilicon Compounds and Siloxane Properties

Model / ApplicationMetric / DescriptorValue / DescriptionReference
QSPR for Organosilicon Flash Point PredictionFitting Ability (R²)~0.9330 researchgate.netresearchgate.net
Average Fitting Error~8.91 K researchgate.netresearchgate.net
Predictive Capability (Q²)~0.8868 researchgate.netresearchgate.net
Average Predictive Error~11.15 K researchgate.netresearchgate.net
QSAR for Photosensitizer Activity PredictionPredictive Correlation Coefficient (External Test)~0.52 mdpi.com
ML for Organosilicon PBT Potential PredictionClassification Accuracy0.750–0.804 nih.gov
Regression Mean Squared Error (MSE)0.008–0.014 nih.gov
Influence of Si-O-Si AngleBasicity modulationAngle variation tunes basicity and hydrogen bonding potential. researchgate.net
POSS Cage Structure (Substituent/Size) vs. PropertiesSi-O bond length variationDependent on substituent and cage size. aip.orgaip.org

Predictive Computational Design of Novel Organosilicon Architectures

Predictive computational design leverages theoretical models and machine learning to design new materials with specific, desired properties. This approach significantly accelerates the discovery process by identifying promising molecular structures and compositions prior to extensive experimental synthesis.

Machine learning (ML) is increasingly employed for predicting the properties of organosilicon compounds, including their persistence, bioaccumulation, and toxicity (PBT) potentials, and for classifying their structures nih.gov. ML models, often integrated with molecular dynamics simulations, have demonstrated high accuracy in predicting thermodynamic properties of amorphous silicon (a-Si), with R² values exceeding 0.95 mdpi.com. These computational strategies are applied in the de novo design of various materials, ranging from catalysts to advanced polymers. For instance, QSAR and ML approaches are integral to the design of silk-based materials and catalysts nih.govacs.orgmdpi.comacs.org. The development of siloxane-modified epoxy resins, for example, benefits from computational insights to engineer materials with enhanced properties, such as improved low-temperature resistance acs.orgmdpi.com. The capability to predict properties like flash points using QSPR models based solely on molecular structure highlights the power of computational design in exploring the vast chemical space of organosilicon compounds researchgate.netresearchgate.net.

Table 3.5.1: Applications of Computational Design and Machine Learning in Organosilicon Materials

Application AreaComputational Method / ApproachKey Outcome / PredictionReference
Organosilicon PBT PotentialMachine Learning (Neural Networks, SVM)Classification accuracies: 0.750–0.804; Regression MSE: 0.008–0.014 nih.gov
Amorphous Silicon (a-Si) PropertiesMachine Learning (Linear, Ridge, SVR) + MD SimulationsPredicted thermodynamic properties with R² > 0.95. mdpi.com
Organosilicon Flash Point PredictionQSPR (Stepwise Regression, ANN)High fitting (R² ~0.93) and predictive (Q² ~0.89) capabilities. researchgate.netresearchgate.net
Novel Siloxane-Modified ResinsMD simulations combined with experimental synthesisDesign of materials with improved properties (e.g., low-temperature resistance, Tg ~ -130 °C). acs.orgmdpi.com
De Novo Material DesignQSAR, ML, DFTAccelerates discovery of materials like catalysts, polymers, and functional molecules. nih.govacs.orgmdpi.comacs.org

Compound List

this compound

Octamethylcyclotetrasiloxane (D4)

(H₂SiO)n (n=3, 4, 5)

2,4,6,8-tetramethylcyclotetrasiloxane (H₄D)

Cyclic methylsiloxanes (D4, D5, D6)

Polyhedral Oligomeric Silsesquioxanes (POSS)

Epoxidized-Methyl-Ethyl-Vinyl Silicone Elastomer (E-MEVQ)

Polydimethylsiloxane (PDMS)

Hexamethyldisiloxane

Dihydroxy-dimethylsilane

Mechanistic Investigations of Molecular Interactions

Elucidation of Intermolecular Recognition Pathways with Biological Systems

Quadrosilan's primary biological interaction involves its binding to estrogen receptors (ERs), a mechanism central to its pharmacological effects.

This compound exhibits a significant affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), binding competitively with an affinity comparable to estradiol (B170435), indicated by dissociation constants (Kd) in the range of 0.5–1.0 nM ajpsonline.com. This interaction initiates a cascade of cellular events characteristic of estrogenic signaling. Upon binding to this compound, the estrogen receptors undergo conformational changes, leading to dimerization and subsequent translocation into the cell nucleus ejmo.orgbmbreports.orgnih.govd-nb.info. Within the nucleus, these complexes bind to specific DNA sequences known as Estrogen Response Elements (EREs), thereby modulating the expression of estrogen-responsive genes ejmo.orgbmbreports.orgnih.govd-nb.info. This genomic pathway results in the suppression of gonadotropin-releasing hormone (GnRH) secretion and a downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately contributing to a reduction in testosterone (B1683101) production, a key aspect of its therapeutic application in prostate cancer ajpsonline.com.

Molecular dynamics (MD) simulations are a critical tool for dissecting these ligand-receptor dynamics, providing insights into conformational flexibility, binding stability, and the influence of specific amino acid residues on receptor activation or inhibition. Studies on various ER ligands, such as estradiol and selective estrogen receptor modulators (SERMs) like tamoxifen, have utilized MD simulations to reveal how ligand binding induces specific conformational shifts, alters loop dynamics, and positions key structural elements like Helix 12, which is crucial for coactivator recruitment and receptor activity biorxiv.orgnih.govmdpi.commdpi.comnih.govfrontiersin.org. While specific MD simulations detailing this compound's interaction with ERs are not extensively published, the general principles observed in these studies—involving conformational stabilization or destabilization, dynamic fluctuations, and the formation of specific hydrogen bonds and hydrophobic interactions within the ligand-binding pocket—are directly applicable to understanding this compound's molecular recognition pathways mdpi.commdpi.comnih.govfrontiersin.orgvegahub.eu.

The stereochemistry of a molecule plays a pivotal role in its ability to engage in specific molecular recognition events, particularly with protein targets like estrogen receptors. This compound is characterized by a cis-configuration of its phenyl substituents on the cyclotetrasiloxane ring, and it is classified as achiral ajpsonline.commdpi.com. While achiral, this specific spatial arrangement of substituents is critical for its precise fit within the ER binding pocket.

Research on other estrogenic compounds has demonstrated that stereochemical variations can profoundly impact binding affinity and biological activity. For instance, enantiomers of Indenestrol A exhibited stereochemical preferences in binding to mouse uterine estrogen receptors, leading to differential biological responses, including varying levels of ornithine decarboxylase activity nih.gov. Similarly, the specific stereochemistry of compounds like OP-1074 has been shown to disrupt ERα helix 12, conferring pure antiestrogenic activity nih.gov. Although this compound itself is achiral, the cis-arrangement of its phenyl groups likely dictates a specific three-dimensional conformation that optimizes its interaction with the ER binding site, influencing its potency and efficacy compared to hypothetical trans isomers or other related structures.

Kinetic and Thermodynamic Studies of Chemical Transformation Mechanisms

Understanding the rates and energetic feasibility of chemical transformations is fundamental to characterizing a compound's behavior. For this compound, kinetic data primarily relate to its stability in biological environments. It exhibits a half-life of approximately 48–72 hours in buffer solutions, indicating a moderate degree of stability under physiological conditions ajpsonline.com. This stability profile is a key kinetic parameter relevant to its pharmacokinetic behavior.

Chemical kinetics, in general, involves the study of reaction rates, the factors influencing them (such as concentration, temperature, and catalysts), and the elucidation of reaction mechanisms through rate laws and activation energies mit.edumt.comlibretexts.org. Thermodynamics, conversely, provides insights into the spontaneity and equilibrium of reactions, quantifying the energy changes involved (e.g., free energy, enthalpy, entropy) jbpub.comlibretexts.orgmdpi.com. While these principles are broadly applicable to chemical transformations, specific kinetic or thermodynamic studies detailing this compound's chemical reaction mechanisms, rate constants for its various reactions, or detailed thermodynamic parameters are not extensively detailed in the readily available literature beyond its biological half-life.

Fundamental Research on Degradation Pathways in Diverse Environments

The stability and degradation pathways of chemical compounds are crucial for understanding their persistence and potential environmental impact. For pharmaceutical agents, degradation can occur through several mechanisms, including hydrolysis, oxidation, and photolysis ajpsonline.comijirt.orgveeprho.comresearchgate.net. Hydrolysis, the reaction with water, is a common degradation route for many compounds, particularly those with ester, amide, or similar linkages ijirt.org. Oxidation can involve reactions with oxygen or oxidizing agents, often catalyzed by metal ions or initiated by free radicals ijirt.orgresearchgate.net. Photolysis involves the breakdown of molecules by light, especially UV radiation, which can cleave chemical bonds through various photochemical reactions ajpsonline.comveeprho.comresearchgate.net.

This compound's moderate half-life in buffer solutions ajpsonline.com suggests a degree of susceptibility to degradation in aqueous environments, likely involving hydrolysis or other aqueous-phase reactions. However, specific research detailing the precise degradation pathways, mechanisms, or products of this compound under various environmental conditions (e.g., different pH levels, presence of oxidants, or light exposure) is limited in the public domain. Understanding these pathways would be essential for a comprehensive assessment of its environmental fate and persistence.

Advanced Analytical Methodologies in Quadrosilan Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture and bonding characteristics of organosilicon compounds. High-resolution techniques provide detailed insights into the local chemical environment and molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organosilicon compounds due to the presence of silicon nuclei and their unique chemical shifts mdpi.comnih.govresearchgate.netorcid.orgtandfonline.comcas.cz.

29Si NMR : This technique is particularly vital for organosilicon chemistry, offering direct information about the silicon environment, including coordination number, oxidation state, and the nature of attached groups mdpi.comtandfonline.com. For Quadrosilan, 29Si NMR would reveal signals corresponding to the silicon atoms within the cyclotetrasiloxane ring, differentiating between silicon atoms bonded to phenyl groups and those bonded only to methyl groups. The chemical shifts are sensitive to the electronegativity of adjacent atoms and substituents mdpi.comcas.cz.

1H and 13C NMR : Standard proton (1H) and carbon (13C) NMR provide information about the organic substituents (methyl and phenyl groups in this compound) and their connectivity. Coupling patterns in 1H NMR reveal neighboring protons, while 13C NMR identifies distinct carbon environments mdpi.comtandfonline.comnd.edu.

2D NMR Techniques : Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing direct bonds and longer-range correlations between protons and silicon nuclei (1H-29Si HSQC/HMBC) or between protons and carbon nuclei (1H-13C HSQC/HMBC) mdpi.comresearchgate.netnd.edu. These techniques are critical for confirming the precise arrangement of methyl and phenyl groups on the siloxane ring, resolving stereochemical assignments, and confirming the cis-configuration of the phenyl substituents in this compound medkoo.comwikipedia.org. Techniques like Parallel Acquisition NMR (PANSY) and NOAH (NMR Supersequences for Small Molecule Analysis and Structure Elucidation) allow for simultaneous acquisition of multiple NMR experiments, accelerating structure determination researchgate.netacs.org.

Table 5.1.1: Characteristic NMR Signals for this compound (Illustrative)

NucleusChemical Shift (ppm)AssignmentNotes
1H~0.1-0.5Methyl protons (Si-CH₃)Singlets or multiplets depending on neighboring Si atoms.
~7.0-7.5Phenyl protons (Si-C₆H₅)Multiplets, characteristic aromatic signals.
13C~0-5Methyl carbons (Si-CH₃)Singlets.
~125-145Phenyl carbons (Si-C₆H₅)Multiple signals for ipso, ortho, meta, para carbons.
29Si~-15 to -25Si atoms bonded to methyl and phenyl groupsSensitive to phenyl substitution and stereochemistry.

Note: Specific chemical shifts are illustrative and depend on experimental conditions and solvent.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about functional groups and bonding within organosilicon molecules gelest.comresearchgate.netmdpi.comacs.orgphysicsopenlab.orgresearchgate.netnih.govwiley.com. Electronic spectroscopy (UV-Vis, fluorescence) probes the electronic structure and can reveal intermolecular interactions.

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying characteristic functional groups in organosilicon compounds. For this compound, key absorptions would include strong Si-O-Si stretching vibrations, typically in the range of 1000-1100 cm⁻¹ gelest.comresearchgate.netresearchgate.net. Si-CH₃ stretching vibrations are usually observed around 1250-1260 cm⁻¹, and Si-C stretching vibrations for the phenyl groups appear in the 700-800 cm⁻¹ region gelest.comresearchgate.netresearchgate.net. The presence of Si-H bonds, if any, would be indicated by strong absorptions between 2100-2280 cm⁻¹ gelest.com.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on vibrations that involve changes in polarizability. It is particularly useful for symmetric bonds and can offer insights into the Si-O-Si network and the phenyl ring vibrations acs.orgphysicsopenlab.orgnih.govresearchgate.net.

UV-Visible and Fluorescence Spectroscopy : These techniques can provide information on the electronic transitions within the phenyl rings of this compound. They are also crucial for studying molecular interactions, such as excimer formation or host-guest interactions, which can influence fluorescence emission mdpi.comresearchgate.nettytlabs.co.jpacs.orgnih.gov. The presence of phenyl groups allows for UV absorption, and if the molecule possesses suitable electronic structure, it might exhibit fluorescence.

Table 5.1.2: Characteristic IR Absorption Bands for Organosilicon Compounds (Illustrative for this compound)

Functional GroupWavenumber (cm⁻¹)IntensityType of Vibration
Si-O-Si1000-1100StrongAsymmetric Stretch
Si-CH₃1250-1260StrongSymmetric Bend
Si-C (phenyl)700-800StrongAsymmetric Stretch
C-H (phenyl)3000-3100MediumAromatic Stretch
C-H (methyl)2850-2970MediumAliphatic Stretch

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound, as well as for identifying potential reaction intermediates, byproducts, or degradation products during synthesis or study nih.govslideshare.netijprajournal.com.

Techniques : Electrospray Ionization (ESI-MS), Atmospheric Pressure Chemical Ionization (APCI-MS), and Electron Ionization (EI-MS) are commonly used ionization methods. HRMS, such as Time-of-Flight (TOF) or Orbitrap MS, provides accurate mass measurements, allowing for the determination of elemental formulas.

Applications : For this compound, HRMS can confirm its molecular formula (C₁₈H₂₈O₄Si₄) and molecular weight (420.7545 g/mol ) medkoo.comncats.io. Fragmentation patterns obtained via MS/MS experiments can further elucidate structural features, such as the cleavage of Si-O or Si-C bonds. Coupling with chromatography (LC-MS, GC-MS) is essential for analyzing complex mixtures and identifying low-level impurities or intermediates in synthetic pathways nih.govijprajournal.comrsc.orgresearchgate.net.

Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC, is well-suited for separating non-polar to moderately polar organosilicon compounds like this compound nih.govrsc.orgtandfonline.comresearchgate.netresearchgate.net. The separation is typically based on differences in hydrophobicity. UV detection can be used if the compound has a chromophore (like the phenyl groups in this compound), or more sensitive detectors like Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) can be used for silicon-specific detection, especially for trace analysis rsc.orgrsc.orgspectroscopyonline.comgoogle.com.

Gas Chromatography (GC) : While this compound is a relatively large molecule, GC might be applicable if it is sufficiently volatile or can be derivatized. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile organosilicon compounds and their impurities researchgate.net.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) : SEC is primarily used for characterizing polymers based on their molecular size. While this compound is a cyclic molecule and not a polymer, SEC could be used to separate it from oligomeric or polymeric silicones if present in a mixture rsc.orgspectroscopyonline.comresearchgate.net.

Table 5.2: Chromatographic Separation Considerations for this compound

TechniquePrimary UseDetection MethodsTypical Mobile Phase Components (RP-HPLC)Considerations
HPLCPurity assessment, separation of isomersUV-Vis, ICP-AES, ICP-MSAcetonitrile/Water, Methanol/WaterRequires a chromophore for UV detection; ICP detection offers high sensitivity.
GCSeparation of volatile impurities/analogsMS, FIDNon-polar to moderately polar carriersApplicability depends on volatility; potential for thermal degradation.
SEC/GPCSeparation from polymeric siliconesICP-AES, ICP-MS, Refractive Index (RI)THF, Xylene, ChloroformPrimarily for high molecular weight species; less relevant for discrete molecules.

Hyphenated Analytical Techniques in Organosilicon Research

Hyphenated techniques, which combine separation methods with spectroscopic detection, offer enhanced analytical power for complex samples.

LC-MS : Coupling HPLC with Mass Spectrometry is a widely used technique for identifying and quantifying organosilicon compounds, providing both separation and mass-based identification nih.govijprajournal.comrsc.orgresearchgate.net. LC-HRMS is particularly valuable for accurate mass determination and elemental composition.

GC-MS : This combination is standard for analyzing volatile or semi-volatile organosilicon compounds, offering separation and identification of components in mixtures slideshare.netresearchgate.net.

LC-NMR : Coupling Liquid Chromatography with NMR spectroscopy provides unparalleled structural information. This technique allows for the separation of components by HPLC, followed by on-line NMR analysis, enabling definitive structural elucidation of individual fractions, even for complex organosilicon polymers nih.govresearchgate.netnih.govtacr.cz. For this compound, LC-NMR could resolve subtle structural differences or confirm the presence of specific isomers.

Application of Chemometrics and Machine Learning in Analytical Data Interpretation

As analytical datasets generated from techniques like NMR, MS, and chromatography become increasingly complex, chemometrics and machine learning (ML) offer powerful tools for data analysis, pattern recognition, and predictive modeling.

Chemometrics : Statistical methods can be applied to spectroscopic or chromatographic data to extract meaningful information, such as identifying characteristic spectral fingerprints, quantifying components in mixtures, or performing multivariate calibration. For this compound research, chemometric analysis of NMR or IR spectra could help in identifying subtle structural variations or correlating spectral features with specific properties.

Machine Learning : ML algorithms can be trained on large datasets to recognize patterns, classify compounds, predict properties, or optimize analytical parameters. For instance, ML models could be developed to predict the purity of this compound based on its spectroscopic data or to identify potential impurities from complex GC-MS or LC-MS chromatograms.

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Organosilicon-Based Functional Materials

Organosilicon compounds are foundational in the synthesis of a wide array of functional materials due to their unique properties, including thermal stability, chemical inertness, and flexibility. cfsilicones.com The synthesis of these materials often involves the polymerization of cyclic siloxane monomers. researchgate.net Functional groups can be introduced on the silicon atoms of cyclosiloxanes to tailor the properties of the resulting polymers for specific applications. elsevierpure.com

Role of Quadrosilan in Surface Modification and Interfacial Chemistry

Cyclic siloxanes are utilized in surface modification to alter the properties of various substrates. The general mechanism involves the reaction of siloxane precursors with hydroxyl groups on a surface, forming stable covalent bonds. mcmaster.ca This process can be used to impart hydrophobicity, improve adhesion, or introduce specific functionalities to a material's surface. While there is no specific data on this compound, phenyl-substituted siloxanes are known to influence the surface properties of materials. For instance, modifying surfaces with silicone polyethers can affect wettability and bio-adhesion. mcmaster.ca

Integration into Composite Materials and Nanostructured Assemblies

Organosilicon compounds are integrated into composite materials to enhance their mechanical and thermal properties. dokumen.pub For example, they can be used as coupling agents to improve the interface between inorganic fillers and organic polymer matrices. dokumen.pub Phenyl-containing siloxanes, such as diphenyl-dimethyl copolymers, have been explored for modifying the low-temperature properties of silicone elastomers. squarespace.com While not specifically documented for this compound, its rigid diphenyl groups could theoretically influence the properties of composite materials. There is mention of using diphenylhexamethylcyclotetrasiloxane in syntactic foam for filling composite materials. oeko.info

Supramolecular Assembly of Siloxane-Containing Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of molecules is a key principle in this field, leading to the formation of well-ordered structures. centralregionacs.org

Host-Guest Chemistry and Encapsulation with this compound Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. centralregionacs.org While there is no specific research found on this compound's application in this area, the cyclic structure of cyclotetrasiloxanes could potentially serve as a scaffold for designing host molecules. An abstract from a 2006 ACS Central Regional Meeting mentions the study of host-guest complexes and self-assemblies involving dendrimers and cyclodextrins as hosts, though it does not directly implicate this compound. centralregionacs.org

Self-Assembly Phenomena in Solution and the Solid State

The self-assembly of organosilicon compounds can lead to the formation of various nanostructures. For instance, block copolymers containing polysiloxane chains can self-assemble into ordered 3D periodic structures. mdpi.com The presence of phenyl groups in cyclosiloxanes can influence their packing and intermolecular interactions, which would be relevant to their self-assembly behavior. The crystal structure of 2,6-cis-diphenylhexamethylcyclotetrasiloxane has been determined to have a 'boat' form, which provides insight into its solid-state packing. vdoc.pub

Catalytic Applications of Organosilicon Compounds

Organosilicon compounds can be used in various catalytic processes. A notable reaction involving a related compound is the acid-catalyzed interconversion of 2,6-diphenylhexamethylcyclotetrasiloxane into an equimolar mixture of its cis and trans isomers. centralregionacs.org This reaction, which proceeds without polymerization in the presence of a Lewis acid and a polar aprotic solvent, highlights the potential for cyclosiloxanes to participate in catalytic transformations. centralregionacs.org However, specific applications of this compound itself as a catalyst are not documented in the available literature.

Exploration of Heterogeneous and Homogeneous Catalysis

While this compound itself is not typically employed directly as a catalyst, its true value lies in its role as a monomer for the synthesis of polysiloxanes that can function as catalyst supports. The exploration of both heterogeneous and homogeneous catalytic systems can be achieved through the chemical modification of polymers derived from this compound.

The operational mode of a catalyst, whether homogeneous or heterogeneous, is largely determined by the solubility of the siloxane-supported catalytic species in the reaction medium. Polymers synthesized from this compound can be designed to be soluble or insoluble in specific solvents, thereby allowing for their application in either homogeneous or heterogeneous catalysis. For instance, a polysiloxane chain with appropriate functional groups that is soluble in the reaction solvent would lead to a homogeneous catalytic system. Conversely, if the polymer support is insoluble, it can be utilized in a heterogeneous setup, which facilitates easier separation and recycling of the catalyst.

The phenyl groups inherent in the this compound monomer unit can be chemically modified to anchor catalytic metal centers. This functionalization is a key step in creating active catalytic sites. The ability to control the polymer's solubility and to introduce a variety of functional groups makes this compound-derived materials highly adaptable for different catalytic applications.

Design of Siloxane-Supported Catalytic Systems

The design of sophisticated catalytic systems supported by siloxanes derived from this compound is an area of active research. The process begins with the ring-opening polymerization (ROP) of this compound, which can be initiated by either anionic or cationic catalysts. researchgate.net This polymerization transforms the cyclic monomer into linear copoly(dimethylsiloxane/diphenylsiloxane).

The resulting polymer chains possess phenyl groups that can be functionalized to act as ligands for transition metal catalysts. For example, electrophilic substitution reactions on the phenyl rings can introduce coordinating groups such as phosphines, amines, or thiols. These groups can then bind to metal precursors to form immobilized catalysts. The flexibility of the siloxane backbone can enhance the accessibility of these catalytic sites to reactants.

The table below summarizes the key characteristics of this compound as a precursor for catalytic supports.

PropertyValueSignificance in Catalysis
Chemical Name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocaneProvides a basis for understanding its chemical reactivity.
Molecular Formula C18H28O4Si4Indicates the elemental composition and potential for functionalization.
Key Structural Feature Phenyl-substituted cyclotetrasiloxaneThe phenyl groups are key sites for functionalization to anchor catalytic species and enhance thermal stability.
Primary Reaction for Polymer Synthesis Ring-Opening Polymerization (ROP)Allows for the creation of high-molecular-weight polysiloxanes with controlled structures.

The design of these catalytic systems can be fine-tuned to achieve specific catalytic activities and selectivities. The density of functional groups on the polymer chain, the nature of the linker between the polymer and the catalytic center, and the choice of the metal can all be varied to optimize the catalyst's performance for a particular chemical transformation.

Below is an interactive data table detailing the types of catalytic systems that can be conceptually designed from this compound-derived polymers.

Catalyst TypeDesign StrategyPotential Applications
Heterogeneous Catalyst Cross-linking of functionalized polysiloxane chains to form an insoluble network.Continuous flow reactions, ease of catalyst separation and reuse.
Homogeneous Catalyst Synthesis of linear, soluble functionalized polysiloxanes.Reactions requiring high catalyst accessibility and mild reaction conditions.
Phase Transfer Catalyst Introduction of quaternary ammonium (B1175870) or phosphonium (B103445) salts onto the phenyl groups.Catalysis of reactions between immiscible reactants.

The research into this compound and related phenyl-substituted siloxanes as precursors for catalytic materials continues to open new avenues in the field of advanced materials science, offering the potential for the development of highly efficient and recyclable catalysts for a wide range of chemical processes.

Environmental Chemistry and Degradation Research of Organosilicon Compounds

Mechanistic Studies of Environmental Transformation Pathways

The environmental transformation of Quadrosilan is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and biodegradation. nih.gov These processes can occur simultaneously and influence one another, leading to a complex degradation profile in various environmental compartments such as water, soil, and air. rsc.org Due to its cyclic siloxane structure, this compound shares properties with other cyclic volatile methylsiloxanes (cVMS), which are known to partition into the atmosphere and sediment if released into water.

The primary transformation pathways for organosilicon compounds involve the cleavage of siloxane (Si-O) bonds and the oxidative degradation of organic substituents. researchgate.net For this compound, this would involve the breakdown of the cyclotetrasiloxane ring and the transformation of the phenyl and methyl groups. The stability of siloxanes makes them persistent, but they are not entirely inert in the environment. mst.dk

The following table outlines the principal environmental transformation pathways expected for this compound based on the behavior of analogous compounds.

Transformation PathwayDescriptionKey Reactive Moiety
Hydrolysis Cleavage of chemical bonds by reaction with water.Siloxane (Si-O-Si) bonds
Photolysis Degradation of molecules by the absorption of light energy.Phenyl groups
Biodegradation Breakdown of the compound by microorganisms.Siloxane ring and Phenyl groups

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation:

Direct photolysis of this compound is expected to be initiated by the absorption of ultraviolet (UV) radiation from sunlight, primarily by the phenyl groups. mdpi.comnih.gov Aromatic rings are known to absorb UV light, which can lead to the formation of excited states and subsequent chemical reactions. capes.gov.br This can result in the cleavage of the silicon-carbon bond or transformation of the aromatic ring itself.

Hydrolytic Degradation:

Hydrolysis is a key degradation pathway for siloxanes in aqueous environments. techniques-ingenieur.fr The Si-O-Si bonds that form the backbone of the this compound ring are susceptible to cleavage by water. acs.org This process can be catalyzed by both acidic and basic conditions. unm.eduscientificspectator.com The hydrolysis of the cyclotetrasiloxane ring would lead to the formation of linear siloxanol oligomers and ultimately to monomeric silanols, such as diphenylsilanediol (B146891) and dimethylsilanediol. scientificspectator.com

The rate of hydrolysis is influenced by several environmental factors, as detailed in the table below.

FactorInfluence on Hydrolysis RateRationale
pH Increased under acidic or basic conditionsCatalysis of the nucleophilic attack on the silicon atom. unm.edu
Temperature Increased with higher temperatureProvides the necessary activation energy for the reaction.
Water Availability Essential for the reaction to occurWater is a reactant in the hydrolytic cleavage.

The ultimate hydrolysis products, monomeric silanols, are generally more water-soluble than the parent cyclosiloxane.

Research on Biotransformation and Biodegradation Processes

While specific studies on the biodegradation of this compound are lacking, research on other cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), indicates that biodegradation can occur. researchgate.net Microorganisms in soil and sediment can facilitate the breakdown of these compounds. The biodegradation of this compound would likely involve two main processes: the breakdown of the siloxane ring and the degradation of the phenyl substituents.

The biodegradation of the siloxane backbone is thought to proceed via hydrolysis, potentially mediated by microbial enzymes, leading to the formation of silanols. These silanols may then be further metabolized. For instance, dimethylsilanediol, a potential hydrolysis product of compounds like D4, has been shown to be biodegradable.

The phenyl groups attached to the silicon atoms are also potential sites for microbial attack. Numerous bacteria are known to degrade aromatic hydrocarbons. nih.gov The biodegradation of the phenyl groups in this compound could proceed through pathways involving hydroxylation of the aromatic ring, followed by ring cleavage. The presence of other organic compounds, such as toluene, has been shown to potentially enhance the biodegradation of some siloxanes. nih.gov

Potential biotransformation reactions for this compound are summarized in the table below, based on known microbial degradation pathways for related compounds.

Biotransformation ReactionDescriptionPotential Products
Hydrolysis of Siloxane Bonds Enzymatic cleavage of the Si-O-Si bonds in the cyclosiloxane ring.Linear siloxanols, Diphenylsilanediol, Dimethylsilanediol
Hydroxylation of Phenyl Groups Introduction of hydroxyl (-OH) groups onto the aromatic rings.Hydroxylated this compound derivatives
Aromatic Ring Cleavage Opening of the phenyl ring structure by microbial enzymes.Aliphatic carboxylic acids

Future Research Directions and Emerging Paradigms in Organosilicon Chemistry

Integration of Artificial Intelligence and Robotics in Chemical Discovery

Predictive Property Analysis: AI algorithms are capable of analyzing extensive datasets of chemical structures and their associated properties. This enables the prediction of the behavior of organosilicon compounds, such as Quadrosilan, including their solubility, stability, and potential reactivity, thereby guiding experimental investigations toward promising candidates for novel applications lanyachem.com.

Synthesis Route Optimization: Machine learning models can identify the most efficient and cost-effective synthesis pathways for complex organosilicon molecules. This capability can streamline the production of compounds like this compound or its derivatives.

Accelerated Material Design: AI assists in the design of new organosilicon materials with precisely tailored properties by simulating molecular interactions and forecasting performance characteristics. This could involve structural modifications of this compound to explore new material applications.

Automated Experimentation: AI-powered robotic platforms can automate high-throughput screening and synthesis processes, facilitating rapid exploration of the chemical space occupied by organosilicon compounds.

While specific research directly integrating AI with this compound is not extensively detailed in the provided search results, the broader organosilicon chemistry field demonstrates a growing adoption of AI for discovering new materials and understanding intricate chemical systems ontosight.ailanyachem.comaist.go.jpaist.go.jpacs.org.

Multiscale Modeling and Experimental Validation in Materials Design

Elucidating Reaction Mechanisms: The synthesis of organosilicon compounds, including the cyclization reactions integral to this compound's formation, can be significantly enhanced through multiscale modeling. This allows for a detailed understanding of intermediate reaction steps and kinetics acs.orgnih.gov.

Forecasting Material Properties: Modeling the behavior of organosilicon polymers derived from precursors like this compound enables the prediction of their thermal stability, mechanical properties, and surface interactions. This is critical for their successful application in materials science vulcanchem.comnih.gov.

Designing Novel Molecular Architectures: By simulating molecular dynamics and interactions at various scales, researchers can design novel organosilicon structures with specific functionalities. This can lead to the development of improved catalysts, coatings, or advanced materials. For example, modeling the behavior of this compound's siloxane rings and phenyl substituents can inform the design of related cyclic siloxanes with modified properties.

Validating Experimental Findings: Multiscale models provide a theoretical foundation for validating and interpreting experimental results, ensuring a comprehensive understanding of a compound's behavior from the molecular level up to its bulk properties.

The development of new force fields for organosilicon molecules, as demonstrated in research focused on predicting thermodynamic properties of various silanes and siloxanes, exemplifies the practical application of multiscale modeling in this field nih.gov. This approach is indispensable for optimizing the synthesis and application of compounds like this compound in materials science.

Interdisciplinary Research Frontiers at the Interface of Chemistry and Engineering

The progression of organosilicon chemistry is increasingly propelled by interdisciplinary collaborations between chemists and engineers fnu.ac.fjelsevier.com. This integration facilitates the translation of fundamental chemical discoveries into practical applications and technological innovations. For this compound and analogous compounds, interdisciplinary research endeavors can concentrate on:

Biomedical Applications: While this compound had historical pharmaceutical applications, the broader class of organosilicon compounds is being actively explored for drug delivery systems, tissue engineering, and biosensors. This is due to their favorable biocompatibility and capacity for surface modification ontosight.aiontosight.ai. Interdisciplinary efforts are crucial for bridging chemical synthesis with biological and engineering principles to realize these applications.

Materials Engineering: The fusion of chemical synthesis expertise with materials engineering principles allows for the design and fabrication of advanced organosilicon materials. This encompasses the development of silicon-based polymers, coatings, and composites with enhanced properties for sectors such as aerospace, electronics, and construction vulcanchem.comaist.go.jpelsevier.com.

Process Development and Scale-Up: Chemical engineers play a pivotal role in scaling up the synthesis of organosilicon compounds from laboratory-scale experiments to industrial production, ensuring efficiency, safety, and cost-effectiveness. Research into continuous flow synthesis and catalysis for organosilicon materials represents a key area of this interdisciplinary work aist.go.jpaist.go.jp.

Nanotechnology Integration: The convergence of organosilicon chemistry with nanotechnology enables the creation of novel nanostructured materials possessing unique optical, electronic, and catalytic properties.

The extensive applicability of organosilicon compounds, spanning from pharmaceuticals to cutting-edge materials, highlights the critical importance of interdisciplinary research in fully harnessing their potential fnu.ac.fjelsevier.com.

Q & A

Q. How should conflicting results from this compound’s preclinical vs. clinical studies be addressed in grant proposals?

  • Response : Propose bridging studies using humanized animal models or organ-on-chip systems to reconcile interspecies differences. Emphasize translational biomarkers (e.g., PD markers) in study design .

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